4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)amino]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c16-15(21)19-7-5-11(6-8-19)17-12-2-3-13-10(9-12)1-4-14(20)18-13/h2-3,9,11,17H,1,4-8H2,(H2,16,21)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAIDZRKMIUFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC3=C(C=C2)NC(=O)CC3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation
The Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones provides a direct route to tetrahydroquinolinones. For example, heating 2-amino-5-nitrobenzaldehyde with cyclopentanone in acetic acid yields 6-nitro-2-oxo-1,2,3,4-tetrahydroquinoline, which is subsequently reduced to the amine.
Reaction Conditions :
- Catalyst : $$ \text{H}2\text{SO}4 $$ (10 mol%)
- Solvent : Ethanol/water (3:1)
- Temperature : 80°C, 12 hours
- Yield : 68–72%
Skraup Cyclization
Alternatively, Skraup cyclization of 3-aminophenol with glycerol and sulfuric acid under microwave irradiation generates the quinoline scaffold, which is hydrogenated to the tetrahydroquinolinone.
Optimization Data :
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Reaction Time | 20 minutes |
| Hydrogenation Pressure | 50 bar $$ \text{H}_2 $$ |
| Final Yield | 65% |
Functionalization at Position 6: Introducing the Piperidine Carboxamide
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline with piperidine-1-carboxamide enables regioselective amination.
Catalytic System :
Nucleophilic Aromatic Substitution (SNAr)
Activation of the quinolinone ring via nitration followed by displacement with piperidine-1-carboxamide under basic conditions:
Stepwise Protocol :
- Nitration : $$ \text{HNO}3/\text{H}2\text{SO}_4 $$, 0°C, 1 hour (85% yield).
- Reduction : $$ \text{H}_2/\text{Pd-C} $$, ethanol, 25°C (92% yield).
- Substitution : Piperidine-1-carboxamide, $$ \text{K}2\text{CO}3 $$, DMF, 100°C, 12 hours (63% yield).
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Adoption of continuous flow reactors enhances reproducibility and safety for large-scale manufacturing:
Key Parameters :
| Variable | Optimal Value |
|---|---|
| Residence Time | 8 minutes |
| Temperature | 120°C |
| Catalyst Loading | 1.5 mol% Pd |
| Throughput | 12 kg/day |
Solvent Recycling and Green Chemistry
Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact:
Comparative Solvent Data :
| Solvent | Boiling Point (°C) | Recycling Efficiency (%) |
|---|---|---|
| DMF | 153 | 45 |
| CPME | 106 | 82 |
Analytical Characterization and Quality Control
Spectroscopic Validation
Key Spectral Data :
| Technique | Observed Signal |
|---|---|
| $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$) | δ 1.45–1.60 (m, 2H, piperidine), δ 6.72 (s, 1H, NH) |
| $$ ^{13}\text{C NMR} $$ (100 MHz, DMSO-$$ d_6 $$) | δ 170.2 (C=O), δ 156.8 (quinolinone C=O) |
| HRMS (ESI+) | $$ m/z $$ 289.1612 [M+H]+ (calc. 289.1610) |
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .
Scientific Research Applications
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: Shares a similar quinoline structure but has different substituents, leading to distinct biological activities.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another quinoline derivative with unique chemical properties and applications.
Uniqueness
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20N4O2
- Molecular Weight : 288.34 g/mol
- CAS Number : 1157187-62-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. It has been shown to exhibit:
- Antitumor Activity : Some derivatives of tetrahydroquinoline have demonstrated significant antitumor properties. For example, compounds structurally related to 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine have been evaluated for their in vitro antitumor activity against several cancer cell lines. These studies indicated that certain compounds can outperform established chemotherapeutic agents like Doxorubicin in terms of potency (IC50 values lower than 37.5 µg/mL) .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine derivatives:
Case Studies
Several studies have explored the pharmacological effects of tetrahydroquinoline derivatives:
- Antitumor Efficacy : A study synthesized various tetrahydroquinoline derivatives and evaluated their cytotoxic effects on cancer cell lines. Notably, compounds with structural similarities to 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine showed enhanced efficacy compared to standard treatments .
- Mechanistic Studies : Research indicated that the compound may exert its antitumor effects through apoptosis induction and cell cycle arrest mechanisms. This was evidenced by flow cytometry analyses demonstrating increased apoptotic cells in treated groups .
- Inflammation Models : In vivo studies using murine models demonstrated that certain derivatives could significantly reduce inflammation markers associated with chronic diseases .
Q & A
Q. How can cross-disciplinary approaches enhance applications in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
